REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[NH:7][C:8](=[O:14])[C:9]([O:11]CC)=O)([O-:3])=[O:2].[CH3:18][NH:19][CH3:20]>C(Cl)Cl>[CH3:18][N:19]([CH3:20])[C:9]([C:8]([NH:7][C:6]1[CH:15]=[CH:16][CH:17]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)=[O:14])=[O:11]
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(NC(C(=O)OCC)=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
There is added slowly
|
Type
|
CUSTOM
|
Details
|
The ice-bath is removed
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CN(C(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |